molecular formula C21H22FN5O2 B2834688 N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396760-92-1

N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

Cat. No. B2834688
M. Wt: 395.438
InChI Key: PPFXILMEJKVNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mycobacterium tuberculosis Inhibitors

A study by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds with the (4-fluorobenzyl)amino)piperidin moiety, as inhibitors of Mycobacterium tuberculosis GyrB. The compound showcased significant activity against various tests, highlighting its potential as an antituberculosis agent Jeankumar et al., 2013.

HIV Integrase Inhibitors

Monteagudo et al. (2007) and Yamuna et al. (2013) have documented research on compounds with a core structure similar to the query compound, aimed at inhibiting HIV integrase. These studies contribute to the development of potent inhibitors for the treatment of HIV Monteagudo et al., 2007; Yamuna et al., 2013.

NMDA Receptor Antagonists

Research by Garner et al. (2015) into CERC‐301, a GluN2B-selective N‐methyl‐D‐aspartate (NMDA) receptor antagonist, highlights the exploration of similar compounds for their potential in treating major depressive disorder through modulating the NMDA receptor subunit 2B Garner et al., 2015.

Dopamine Receptor Ligands

A study by Fang-wei (2013) on the synthesis and receptor binding assay of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo [1,5-a]pyridine underlines the research interest in developing compounds that can act as potential ligands for dopamine receptors, indicating their relevance in studying neurological and psychiatric disorders Fang-wei, 2013.

Fluorine-18 Labeled Compounds for PET Imaging

Lang et al. (1999) have conducted research on the development of fluorine-18 labeled compounds, exploring their biological properties for potential use in positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools and the study of neurological conditions Lang et al., 1999.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-14-25-21(29-26-14)16-6-9-19(23-12-16)27-10-2-3-17(13-27)20(28)24-11-15-4-7-18(22)8-5-15/h4-9,12,17H,2-3,10-11,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFXILMEJKVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide

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